molecular formula C7H13NO4 B1435927 3,3-Dimethylazetidine oxalate CAS No. 2097924-40-6

3,3-Dimethylazetidine oxalate

Cat. No. B1435927
M. Wt: 175.18 g/mol
InChI Key: IGVLOKHACRFHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylazetidine oxalate (CAS Number: 2097924-40-6) is an organic compound with a molecular weight of 175.18 .


Synthesis Analysis

The synthesis of 3,3-dimethylazetidines, which includes 3,3-Dimethylazetidine, has been achieved via an intramolecular iodine-mediated cyclization reaction of γ-prenylated amines . This approach provides a convenient route to 3,3-dimethylazetidines in a highly diastereoselective manner .


Molecular Structure Analysis

The IUPAC name of 3,3-Dimethylazetidine oxalate is 3,3-dimethylazetidine; oxalic acid . The InChI code for this compound is 1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6) .


Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 3,3-Dimethylazetidine is an iodine-mediated intramolecular cyclization reaction of γ-prenylated amines . This reaction is highly diastereoselective .


Physical And Chemical Properties Analysis

3,3-Dimethylazetidine oxalate is a solid substance . It has a molecular weight of 175.18 .

Scientific Research Applications

Synthesis and Structural Applications

  • The iodine-mediated intramolecular cyclization of γ-prenylated amines provides a highly diastereoselective route to 3,3-dimethylazetidines, a moiety present in numerous bioactive molecules. This method offers a new synthesis strategy for these compounds and extends the application of γ-prenylated amine synthons in organic chemistry (Hai-Shan Jin et al., 2016).

Catalysis and Reaction Mechanisms

  • The complex [Co(dmgH)2pyCl]2+ has been utilized as a molecular catalyst for hydrogen production from water under visible light, with [Pt(tolylterpyridine)(phenylacetylide)]+ acting as a photosensitizer. This demonstrates the potential of 3,3-dimethylazetidines in catalytic applications, particularly in sustainable energy production (Pingwu Du et al., 2008).

Material Science and Nanotechnology

  • Mixed M(II)/M(III) metal oxalates form an organic-inorganic 2D network with significant second harmonic generation (SHG) activity, highlighting the use of 3,3-dimethylazetidines in the development of NLO active materials with tunable magnetic properties (E. Cariati et al., 2007).

Environmental Science and Green Chemistry

  • An ultra-low Pd loading nanocatalyst exhibits high activity and stability for CO oxidative coupling to dimethyl oxalate, illustrating the role of 3,3-dimethylazetidines in enhancing the efficiency of environmentally friendly catalytic processes (Si-Yan Peng et al., 2013).

properties

IUPAC Name

3,3-dimethylazetidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.C2H2O4/c1-5(2)3-6-4-5;3-1(4)2(5)6/h6H,3-4H2,1-2H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVLOKHACRFHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylazetidine; oxalic acid

CAS RN

2097924-40-6
Record name Azetidine, 3,3-dimethyl-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097924-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethylazetidine oxalate
Reactant of Route 2
3,3-Dimethylazetidine oxalate
Reactant of Route 3
3,3-Dimethylazetidine oxalate
Reactant of Route 4
3,3-Dimethylazetidine oxalate
Reactant of Route 5
3,3-Dimethylazetidine oxalate
Reactant of Route 6
3,3-Dimethylazetidine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.